3-Tert-butyl-1,2,4-oxadiazol-5-ol

Overview

Description

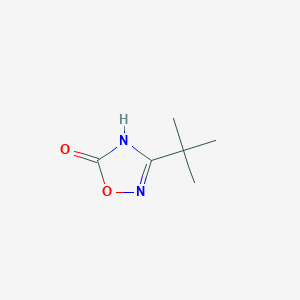

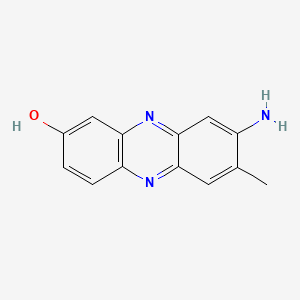

3-Tert-butyl-1,2,4-oxadiazol-5-ol is a compound with the molecular formula C6H10N2O2 . It is a part of a large chemically diverse family of compounds that contain a 1,2,4-oxadiazole ring in their structure .

Synthesis Analysis

The synthesis of this compound has been reported in several ways. One method involves using 3-tert-butyl-5-(4-ethynylphenyl)-1,2,4-oxadiazole or 4-(3-tert-butyl-1,2,4-oxadiazol-5-yl)benzaldehyde as intermediates . Another approach involves the activation of tert-butylamidoxime by PTSA–ZnCl2, resulting in the formation of a Lewis acid–ammonia complex as a leaving group, giving rise to the formation of the nitrile oxide .Molecular Structure Analysis

The molecule presents a C12-O2 double bond with an angle C9-C12-O2 of 124.87(11)° . The InChI code for the compound is 1S/C6H10N2O2/c1-6(2,3)4-7-5(9)10-8-4/h1-3H3, (H,7,8,9) .Chemical Reactions Analysis

The compound has shown various antimicrobial activities, including antibacterial, antitubercular, antifungal, antiprotozoal, and antiviral . It has also shown high PPO inhibition effect and broad-spectrum postemergence herbicidal activity .Physical And Chemical Properties Analysis

The compound has a molecular weight of 142.16 . Its physical form is a powder and it is stored at room temperature . The compound has a density of 1.1±0.1 g/cm3, a boiling point of 242.2±23.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.5 mmHg at 25°C .Scientific Research Applications

Synthesis and Characterization

- 3-Tert-butyl-1,2,4-oxadiazol-5-ol is utilized in the synthesis of various organic compounds. For instance, tert-Butyl nitrite (TBN) mediated synthesis of 3-aryl-1,2,4-oxadiazol-5(4 H)-ones using terminal aryl alkenes involves a biradical reaction intermediate, resulting in compounds like 3-phenyl-1,2,4-oxadiazol-5(4 H)-ones (Sau, Rakshit, Alam, Srivastava, & Patel, 2019).

Biological Activity

- Compounds containing this compound have been synthesized and tested for biological activities. For example, novel bioactive 1,2,4-oxadiazole natural product analogs bearing the N-phenylmaleimide and N-phenylsuccinimide moieties have been synthesized and evaluated for antitumor activity (Maftei, Fodor, Jones, Franz, Kelter, Fiebig, & Neda, 2013).

Structural and Chemical Studies

- The structural and chemical properties of compounds with this compound have been extensively studied. This includes the synthesis and characterization of tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and its evaluation for antibacterial and anthelmintic activity (Sanjeevarayappa, Iyengar, Kumar, & Suchetan, 2015).

Antioxidant Properties

- Research has also been conducted on the antioxidant properties of compounds with this compound. For example, new 2,5-di-substituted 1,3,4-oxadiazoles bearing 2,6-di-tert-butylphenol moieties were synthesized and their antioxidant activities were evaluated using various assays, demonstrating significant free-radical scavenging ability (Shakir, Ariffin, & Abdulla, 2014).

Pharmaceutical Applications

- In pharmaceutical research, this compound derivatives have been explored for their potential as inhibitors and for their antitumor activities. For instance, novel 1,2,4-oxadiazole and trifluoromethylpyridine derivatives related to natural products were synthesized and assessed for in vitro anti-cancer activity (Maftei, Fodor, Jones, Daniliuc, Franz, Kelter, Fiebig, Tamm, & Neda, 2016).

Safety and Hazards

The compound is classified under the GHS07 hazard class. It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands thoroughly after handling .

Future Directions

The compound and its derivatives have shown promising results in various fields, including antimicrobial and herbicidal applications . A related compound is currently in phase I clinical trials . Therefore, the future directions for this compound could involve further exploration of its potential applications and the development of new derivatives with improved properties.

properties

IUPAC Name |

3-tert-butyl-4H-1,2,4-oxadiazol-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10N2O2/c1-6(2,3)4-7-5(9)10-8-4/h1-3H3,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPLBMUMCVZXMAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=NOC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

142.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-Amino-1-tert-butyl-3-(2-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1384183.png)

![4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine](/img/structure/B1384184.png)

![6-Amino-2-[(4-methylbenzyl)thio]-4(3H)-pyrimidinone](/img/structure/B1384185.png)

![6-benzyl-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B1384186.png)

![3-(4-chlorophenyl)-2-cyano-N-[(hydroxyimino)methyl]acrylamide](/img/structure/B1384199.png)